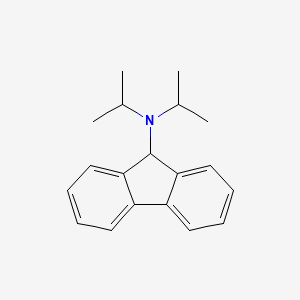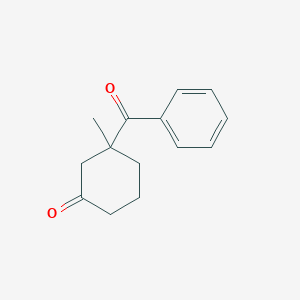![molecular formula C102H126 B14323449 1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) CAS No. 110846-74-7](/img/structure/B14323449.png)
1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) is a complex organic compound characterized by its unique structure, which includes multiple benzene rings connected by ethyne (acetylene) linkages and substituted with octyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) typically involves the following steps:
Formation of Hexaethynylbenzene: This intermediate is synthesized through the Sonogashira coupling reaction, where benzene is reacted with ethynyl groups in the presence of a palladium catalyst.
Substitution with Octyl Groups: The hexaethynylbenzene is then subjected to a Friedel-Crafts alkylation reaction to introduce octyl groups at specific positions on the benzene rings.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethyne linkages can be oxidized to form diketones.
Reduction: The compound can be reduced to form hexahydro derivatives.
Substitution: The octyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of hexahydro derivatives.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Nanotechnology: Employed in the fabrication of nanostructures and molecular electronics.
Chemistry: Studied for its unique electronic properties and potential as a building block for complex molecular architectures.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a probe for studying biological interactions.
Mecanismo De Acción
The mechanism of action of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexa(ethyne-2,1-diyl)]hexakis(4-octylbenzene) involves its interaction with molecular targets through π-π stacking interactions and hydrophobic interactions due to the presence of multiple benzene rings and octyl groups. These interactions can influence the compound’s electronic properties and its ability to form stable complexes with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Hexaethynylbenzene: Lacks the octyl substitutions but shares the ethyne-linked benzene structure.
Octylbenzene: Contains octyl groups but lacks the complex ethyne-linked benzene structure.
Hexakis(phenylethynyl)benzene: Similar structure but with phenyl groups instead of octyl groups.
Propiedades
Número CAS |
110846-74-7 |
|---|---|
Fórmula molecular |
C102H126 |
Peso molecular |
1352.1 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexakis[2-(4-octylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C102H126/c1-7-13-19-25-31-37-43-85-49-61-91(62-50-85)73-79-97-98(80-74-92-63-51-86(52-64-92)44-38-32-26-20-14-8-2)100(82-76-94-67-55-88(56-68-94)46-40-34-28-22-16-10-4)102(84-78-96-71-59-90(60-72-96)48-42-36-30-24-18-12-6)101(83-77-95-69-57-89(58-70-95)47-41-35-29-23-17-11-5)99(97)81-75-93-65-53-87(54-66-93)45-39-33-27-21-15-9-3/h49-72H,7-48H2,1-6H3 |
Clave InChI |
LGYRKLOJLQCWTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCCCCC)C#CC4=CC=C(C=C4)CCCCCCCC)C#CC5=CC=C(C=C5)CCCCCCCC)C#CC6=CC=C(C=C6)CCCCCCCC)C#CC7=CC=C(C=C7)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
silane](/img/structure/B14323372.png)
![Triethoxy(6-ethylidenebicyclo[2.2.1]heptan-2-yl)silane](/img/structure/B14323374.png)
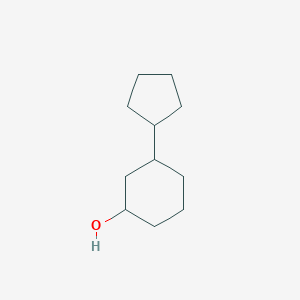
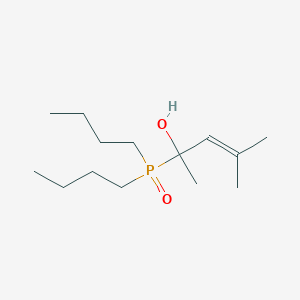
![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)

![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)
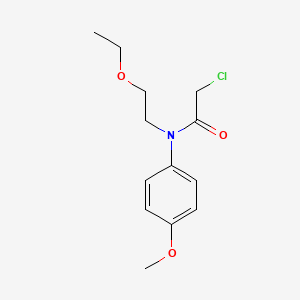
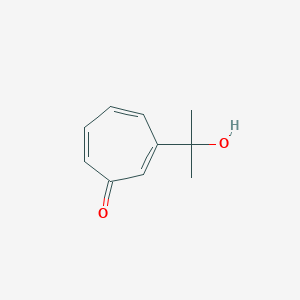
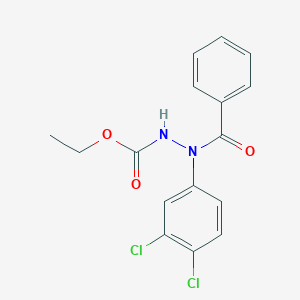
![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)
